Crizotinib hydrochloride

Description

Properties

IUPAC Name |

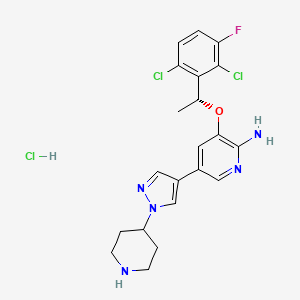

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2FN5O.ClH/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15;/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27);1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDNHKQCPIBABF-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl3FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856162 | |

| Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415560-69-8 | |

| Record name | 2-Pyridinamine, 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl)-1H-pyrazol-4-yl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415560-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mitsunobu-Suzuki-Deprotection Sequence

The most widely adopted industrial method involves three stages:

-

Mitsunobu Reaction : Coupling (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol with 5-bromo-3-hydroxy-2-aminopyridine using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF at 0–40°C. This forms the chiral ether bond with >99% enantiomeric excess (ee).

-

Suzuki-Miyaura Coupling : Reacting the Mitsunobu product with 1-(piperidin-4-yl)-1H-pyrazole-4-boronic acid pinacol ester under Pd catalysis (e.g., Pd(dppf)Cl₂). Yields exceed 90% without column chromatography.

-

Deprotection : Boc-group removal using HCl in ethanol/water at 25°C, achieving 97–99% yield.

Key Advantages :

Asymmetric Catalytic Reduction Route

CN107365301B introduces an alternative pathway using asymmetric catalysis:

-

Reduction : 2,6-Dichloro-3-fluoroacetophenone undergoes Zn-D-valine-Schiff base-catalyzed reduction with HSi(OEt)₃, achieving 93% ee.

-

Cyclization & Halogenation : Piperidine derivatives are cyclized with 1,1,3,3-tetramethoxypropane, followed by bromination (NBS, CCl₄).

-

Suzuki Coupling : Similar to traditional methods but uses Fmoc-protected intermediates.

-

Final Deprotection : Piperidine/trifluoroacetic acid cleavage yields crizotinib free base, converted to hydrochloride via HCl/ethanol.

Performance Metrics :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Asymmetric Reduction | 85 | 98.5 |

| Suzuki Coupling | 89 | 99.2 |

| Total Yield | 43 | 99.8 |

Comparative Analysis of Methodologies

Reaction Efficiency

Industrial Viability

Critical Parameters :

| Parameter | Mitsunobu-Suzuki | Asymmetric |

|---|---|---|

| Pd Catalyst Loading | 0.5 mol% | 1.2 mol% |

| Temperature Range | 0–100°C | -20–80°C |

| Chromatography Use | None | 1 step |

The Mitsunobu-Suzuki method’s silica-free purification and ambient deprotection make it preferable for large-scale production.

Novel Approaches and Recent Advances

Enzymatic Resolution Alternatives

Novasol Biotech’s pig liver esterase (PLE)-catalyzed route resolves racemic intermediates but suffers from:

Continuous Flow Synthesis

Emerging microreactor technologies enable:

Impurity Profiling and Control

Major Byproducts

-

Dechlorinated Impurity : Forms during Suzuki coupling (0.1–0.5%). Mitigated via oxygen-free conditions.

-

Di-Boc Derivatives : Result from incomplete deprotection. Controlled by optimizing HCl concentration (2–3 M).

Analytical Methods :

Industrial-Scale Process Optimization

Solvent Recycling

Chemical Reactions Analysis

Types of Reactions: Crizotinib hydrochloride undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

Indications

Crizotinib is indicated for the treatment of:

- Non-Small Cell Lung Cancer (NSCLC) : Specifically for patients with locally advanced or metastatic NSCLC that is ALK-positive as detected by an FDA-approved test.

- Anaplastic Large Cell Lymphoma (ALCL) : For adult and pediatric patients with ALK-positive ALCL that has relapsed or is refractory to other treatments.

- Inflammatory Myofibroblastic Tumor (IMT) : For unresectable or recurrent IMT in both adults and children aged 1 year and older .

Non-Small Cell Lung Cancer

Crizotinib's efficacy in NSCLC was established through several clinical trials. Notably, in a pivotal phase III trial involving 347 patients, crizotinib significantly improved progression-free survival compared to standard chemotherapy (median 7.7 months vs. 3.0 months) while showing an overall response rate of 51% among ALK-positive patients .

Table 1: Summary of Clinical Trials for Crizotinib in NSCLC

| Study Type | Patient Population | Response Rate | Progression-Free Survival (months) |

|---|---|---|---|

| Phase I | 255 patients with ALK rearrangement | 55% | Not specified |

| Phase II | 347 patients | 51% | 7.7 |

| Phase III | Cross-over design | Not specified | 3.0 (chemotherapy control) |

Anaplastic Large Cell Lymphoma

In ALCL cases, crizotinib has demonstrated notable effectiveness. Case reports indicate complete responses in patients with ALK-positive ALCL after treatment with crizotinib, highlighting its potential as a standard treatment option .

Case Study 1: NSCLC with ARL1-MET Fusion

A female patient with non-small cell lung cancer harboring a novel ARL1-MET fusion experienced significant symptom relief and tumor reduction after starting crizotinib off-label. Initial imaging showed a reduction in tumor size within three weeks of treatment; however, resistance developed within months, necessitating further intervention .

Case Study 2: Pediatric ALCL

A pediatric patient diagnosed with relapsed ALK-positive anaplastic large cell lymphoma was treated with crizotinib after failing standard therapies. The patient achieved a complete response, underscoring the drug's utility in resistant cases .

Safety Profile

Crizotinib is generally well tolerated; however, it is associated with several adverse effects including:

- Visual disturbances

- Gastrointestinal toxicities

- Hepatotoxicity

- Pneumonitis/interstitial lung disease

Monitoring for these effects is crucial during treatment . A study reported two-year overall survival rates of approximately 50% among patients treated with crizotinib in routine practice across multiple countries .

Mechanism of Action

Crizotinib hydrochloride exerts its effects by inhibiting the activity of specific receptor tyrosine kinases, including anaplastic lymphoma kinase, hepatocyte growth factor receptor, and ROS1. By competitively binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation and activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Table 1: Key Biochemical Parameters of ALK Inhibitors

Key Observations:

Table 2: Clinical Trial Outcomes in ALK-Positive NSCLC

| Trial (Phase) | Compound | Median PFS (Months) | Objective Response Rate (ORR) | Common Adverse Events |

|---|---|---|---|---|

| PROFILE 1014 (III) | Crizotinib | 10.9 | 74% | Visual disturbances, nausea |

| ASCEND-4 (III) | Ceritinib | 16.6 | 72.5% | Diarrhea, elevated transaminases |

| ALEX (III) | Alectinib | 34.8 | 82.9% | Fatigue, myalgia |

| CROWN (III) | Lorlatinib | NR (Not Reached) | 76% | Hypercholesterolemia, edema |

Key Observations:

- Superiority of Next-Gen Inhibitors : Alectinib and Lorlatinib show significantly longer PFS (34.8 months and NR, respectively) compared to crizotinib (10.9 months) .

- Safety: Crizotinib has a distinct toxicity profile (e.g., vision changes), while Ceritinib causes gastrointestinal issues, and Lorlatinib induces metabolic abnormalities .

Pharmacokinetic and Pharmacodynamic Differences

- Drug Interactions : Crizotinib inhibits CYP3A4, increasing exposure to substrates like midazolam. In contrast, Lorlatinib is a CYP3A inducer, requiring dose adjustments .

- Resistance Mechanisms : Crizotinib resistance is often mediated by ALK secondary mutations (e.g., G1202R), whereas next-gen inhibitors target broader mutation profiles .

Biological Activity

Crizotinib hydrochloride is a targeted therapy primarily used in the treatment of non-small cell lung cancer (NSCLC) that is positive for anaplastic lymphoma kinase (ALK) rearrangements. This compound exhibits significant biological activity through its inhibition of specific kinases, leading to reduced tumor growth and improved patient outcomes. This article will delve into the biological mechanisms, clinical efficacy, and case studies associated with crizotinib, supported by data tables and research findings.

Crizotinib functions as a selective inhibitor of ALK and c-MET, which are receptor tyrosine kinases involved in various signaling pathways that promote cell proliferation and survival. The inhibition of these kinases leads to the modulation of downstream signaling pathways, including:

- PI3K/AKT Pathway : Involved in cell survival and growth.

- RAS/RAF/MEK/ERK Pathway : Critical for cell division and differentiation.

- JAK/STAT Pathway : Plays a role in immune response and cell growth.

Research indicates that crizotinib induces apoptosis (programmed cell death) in cancer cells by upregulating pro-apoptotic factors (e.g., cleaved caspase-3) while downregulating anti-apoptotic factors (e.g., Bcl-2) . Additionally, crizotinib has been shown to impair mitochondrial function, leading to increased reactive oxygen species (ROS) production, further contributing to its antitumor effects .

Clinical Efficacy

Crizotinib has demonstrated considerable clinical efficacy in treating ALK-positive NSCLC. Key findings from clinical trials include:

- Overall Response Rate (ORR) : Approximately 61.2% in patients with ALK-positive NSCLC .

- Progression-Free Survival (PFS) : Median PFS reported at 8.6 months .

- Overall Survival (OS) : One-year OS rate was 66.8% .

Table 1: Summary of Clinical Outcomes with Crizotinib

| Outcome Measure | Value |

|---|---|

| Overall Response Rate (ORR) | 61.2% |

| Median Progression-Free Survival (PFS) | 8.6 months |

| One-Year Overall Survival (OS) | 66.8% |

Case Studies

Several case studies illustrate the effectiveness of crizotinib in clinical practice:

- Case Study in ALK+ Anaplastic Large Cell Lymphoma (ALCL) :

- Pediatric Patients with ALK+ ALCL :

Resistance Mechanisms

Despite its efficacy, resistance to crizotinib can develop, often due to secondary mutations in the ALK gene or activation of alternative signaling pathways. Research has identified mechanisms such as:

Q & A

Q. What are the primary molecular targets of Crizotinib hydrochloride, and how do these targets influence experimental design in preclinical studies?

this compound is a selective ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK), c-Met, and ROS1 tyrosine kinases. Its IC50 values in cellular assays are 24 nM (ALK), 11 nM (c-Met), and <0.025 nM (ROS1) . When designing preclinical studies, researchers should:

Q. How should researchers validate the inhibition of ALK phosphorylation in cellular assays using this compound?

Methodological steps include:

- Treat cells with Crizotinib (dose range: 10–100 nM, based on IC50) for 24–48 hours.

- Lyse cells and quantify phospho-ALK levels via ELISA or immunoblotting.

- Normalize results to total ALK protein and compare to untreated controls .

- Use orthogonal assays (e.g., immunofluorescence) to confirm subcellular localization changes .

Advanced Research Questions

Q. What methodological approaches are recommended for analyzing contradictory data in studies evaluating Crizotinib’s efficacy across different ALK fusion variants?

Contradictions may arise due to variant-specific differences (e.g., EML4-ALK v3 vs. v1). To address this:

- Perform in vitro kinase assays with purified fusion proteins to compare Crizotinib’s binding affinity .

- Use patient-derived xenograft (PDX) models representing distinct ALK variants to assess tumor regression kinetics .

- Apply bioinformatics tools (e.g., molecular dynamics simulations) to predict structural resistance mechanisms .

- Cross-reference clinical data with in vitro findings to identify discordant variants requiring dose optimization .

Q. What strategies can be employed to design combination therapies that overcome this compound resistance in ALK-positive NSCLC models?

Resistance mechanisms include ALK secondary mutations (e.g., L1196M) or bypass signaling (e.g., EGFR activation). Strategies involve:

- Sequential therapy : Combine Crizotinib with next-generation ALK inhibitors (e.g., Ensartinib) to target mutation-specific resistance .

- Parallel targeting : Inhibit bypass pathways using EGFR or MEK inhibitors alongside Crizotinib .

- Pharmacodynamic monitoring : Use liquid biopsies to track emergent mutations and adjust therapy dynamically .

Q. How can researchers optimize in vivo dosing regimens to balance efficacy and toxicity in Crizotinib-treated models?

- Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies in rodents to establish the therapeutic index (e.g., 100 mg/kg twice daily achieves plasma concentrations mimicking clinical efficacy ).

- Monitor off-target effects (e.g., hepatotoxicity) via serum ALT/AST levels and histopathology .

- Use staggered dosing (e.g., 7 days on/2 days off) to mitigate gastrointestinal toxicity observed in preclinical models .

Data Contradiction and Reproducibility

Q. How should researchers address variability in autophagy induction by this compound across different cancer cell lines?

Autophagy modulation is context-dependent. To ensure reproducibility:

- Standardize cell culture conditions (e.g., nutrient deprivation status) .

- Quantify autophagy markers (LC3-II/I ratio, p62 degradation) via flow cytometry and confocal microscopy .

- Compare results across multiple cell lines (e.g., H2228 vs. H3122 NSCLC) and validate with autophagy inhibitors (e.g., chloroquine) .

Q. What criteria should guide the selection of preclinical models for studying Crizotinib’s off-target effects on ROS1-driven cancers?

- Prioritize models with ROS1 rearrangements (e.g., CD74-ROS1 in glioblastoma).

- Use CRISPR-engineered ROS1 fusion cell lines to isolate Crizotinib’s effects from background mutations .

- Cross-validate findings in in vivo zebrafish xenografts and murine models for translational relevance .

Methodological Best Practices

- Experimental Design : Follow NIH guidelines for preclinical studies, including randomization, blinding, and power analysis .

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., GEO, PRIDE) .

- Statistical Rigor : Use two-tailed t-tests for pairwise comparisons and ANOVA for multi-group analyses, with corrections for multiple hypothesis testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.